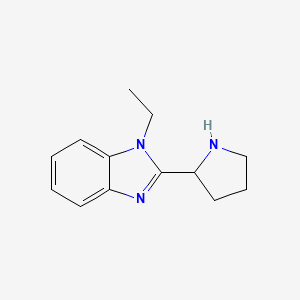

1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

説明

1-Ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (molecular formula: C₁₃H₁₆N₃) is a benzimidazole derivative characterized by an ethyl group at the N1 position and a pyrrolidine substituent at the C2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, often associated with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The pyrrolidine moiety in this compound is a common pharmacophore in medicinal chemistry, contributing to bioactivity through hydrogen bonding and conformational rigidity .

特性

IUPAC Name |

1-ethyl-2-pyrrolidin-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11/h3-4,6,8,11,14H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOXWGLZVWHYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 1-ethylpyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

化学反応の分析

Types of Reactions

1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, often using halogens or nitro groups as substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

Medicinal Chemistry

1-Ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole is primarily studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

- Neuropharmacology : The compound's benzodiazole structure is known to exhibit activity on the central nervous system, potentially acting as an anxiolytic or sedative agent. Studies have indicated that derivatives of benzodiazoles can modulate GABAergic activity, which is crucial in anxiety and sleep disorders.

Biological Research

In biological studies, this compound has been utilized for:

- Cell Culture Applications : It has been noted as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is essential for experiments requiring stable pH conditions for optimal cell growth and function .

Material Science

The compound's unique chemical structure allows it to be explored in the development of new materials, particularly in:

- Polymer Chemistry : Its ability to form stable interactions with other organic compounds makes it a candidate for use in creating novel polymeric materials with specific properties.

作用機序

The mechanism of action of 1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

類似化合物との比較

Structural Similarities and Variations

The compound shares core structural features with several benzimidazole derivatives (Table 1):

Key Observations :

Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound likely increases logP compared to methyl analogs, favoring membrane permeability .

- Solubility : Pyrrolidine’s basic nitrogen may improve aqueous solubility at physiological pH, whereas dihydrochloride salts (e.g., ) enhance dissolution .

- Stability : Benzimidazoles are generally stable under acidic conditions but may degrade in strong bases due to imidazole ring protonation.

Pharmacological Activities

While direct data for the target compound are lacking, inferences can be drawn from analogs:

- Antimicrobial Activity : Compound 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) shows MIC = 0.156 mg·mL⁻¹ against S. aureus, attributed to hydrogen bonding with thymidylate kinase . Pyrrolidine-containing analogs may exhibit similar mechanisms.

- Antioxidant Potential: Benzimidazoles with hydroxyl groups (e.g., 1b) scavenge free radicals via DPPH assay (IC₅₀ = 12.5 µM) . The target compound’s lack of hydroxyl groups may limit this activity.

- CNS Applications: Pyrrolidinone-containing analogs () are designed for neuropharmacological applications due to their blood-brain barrier permeability .

生物活性

1-Ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound characterized by a benzodiazole ring fused with a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its molecular interactions, mechanisms of action, and applications in drug discovery.

- Molecular Formula : C_{12}H_{14}N_{2}

- Molecular Weight : 214.26 g/mol

- CAS Number : 1152522-12-7

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Cholinergic System Modulation : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cholinergic neurotransmission. This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

- Cell Signaling Pathways : It influences several cellular processes by modulating signaling pathways that affect gene expression and cellular metabolism. This modulation can lead to altered cell proliferation and apoptosis, making it a candidate for anticancer research.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects through the inhibition of AChE and BuChE. In vitro assays demonstrated significant reductions in enzyme activity compared to control groups .

- Antibacterial Properties : A study evaluating various pyrrole derivatives found that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

- Cancer Research Applications : The compound's ability to modulate signaling pathways has led to investigations into its anticancer properties. In vitro studies suggested that it could inhibit proliferation in certain cancer cell lines, warranting further exploration into its mechanism and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。